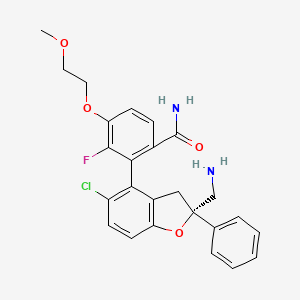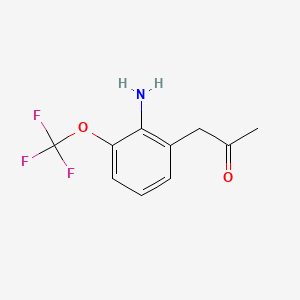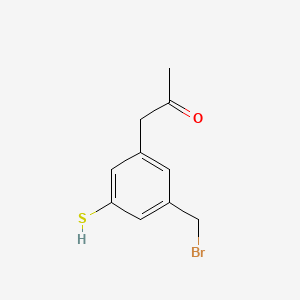![molecular formula C18H30OSi B14076597 Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane CAS No. 101822-26-8](/img/structure/B14076597.png)
Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyclohexene moiety, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- typically involves multiple steps. One common method includes the initial formation of the furan ring, followed by the introduction of the cyclohexene moiety and the trimethylsilyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.
Substitution: Substitution reactions, particularly those involving the trimethylsilyl group, can result in the formation of new compounds with diverse functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.
Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism by which Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanisms are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
- Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)-
- 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
Uniqueness
Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- stands out due to its combination of a furan ring, a cyclohexene moiety, and a trimethylsilyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
特性
CAS番号 |
101822-26-8 |
|---|---|
分子式 |
C18H30OSi |
分子量 |
290.5 g/mol |
IUPAC名 |
trimethyl-[3-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]furan-2-yl]silane |
InChI |
InChI=1S/C18H30OSi/c1-14-8-7-12-18(2,3)16(14)10-9-15-11-13-19-17(15)20(4,5)6/h11,13H,7-10,12H2,1-6H3 |
InChIキー |
KPASHYDPKHBGKV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)(C)C)CCC2=C(OC=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)


![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)








